molecular formula C9H11NNa2O4 B8022838 L-3-(4-Hydroxyphenyl)alanine disodium salt hydrate

L-3-(4-Hydroxyphenyl)alanine disodium salt hydrate

Cat. No.: B8022838
M. Wt: 243.17 g/mol
InChI Key: SMJHYQCAVHUILN-CZDIJEQGSA-L
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Description

L-Tyrosine disodium salt hydrate is a compound with the chemical formula C9H9NNa2O3 · xH2O. It is a polar, non-essential amino acid with a phenolic functionality. L-Tyrosine is a natural amino acid that is incorporated into proteins as directed by the genetic code. The phenolic function makes the tyrosine residue in proteins a principal recipient of reactions such as phosphorylation and dephosphorylation, which are important for cell signaling .

Preparation Methods

L-Tyrosine disodium salt hydrate can be synthesized through various methods. One common method involves the dissolution of L-Tyrosine in an extreme pH solution, either below pH 2 or above pH 9. It can also be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) to achieve higher solubility . Industrial production methods often involve the use of biotechnological processes, where L-Tyrosine is produced through microbial fermentation using genetically engineered microorganisms .

Chemical Reactions Analysis

L-Tyrosine disodium salt hydrate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, ATP and kinases for phosphorylation, and sulfuryl chloride for sulfation. The major products formed from these reactions include dopaquinone, phosphotyrosine, and sulfotyrosine .

Scientific Research Applications

L-Tyrosine disodium salt hydrate has a wide range of scientific research applications:

Mechanism of Action

L-Tyrosine disodium salt hydrate exerts its effects through various mechanisms:

Comparison with Similar Compounds

Properties

IUPAC Name

disodium;(2S)-2-amino-3-(4-oxidophenyl)propanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.2Na.H2O/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;/h1-4,8,11H,5,10H2,(H,12,13);;;1H2/q;2*+1;/p-2/t8-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJHYQCAVHUILN-CZDIJEQGSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NNa2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69847-45-6
Record name L-Tyrosine, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium L-tyrosinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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